(+/-)10(11)-EpDPA

描述

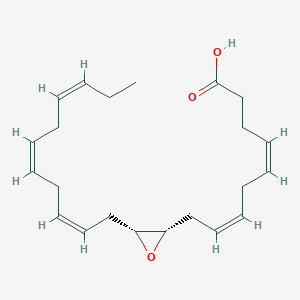

(+/-)10(11)-EpDPA, also known as (+/-)10(11)-Epoxy-docosapentaenoic acid, is a bioactive lipid derived from the metabolism of docosapentaenoic acid. This compound is part of the epoxy fatty acids family, which are known for their significant roles in various biological processes, including anti-inflammatory and cardiovascular protective effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)10(11)-Epoxy-docosapentaenoic acid typically involves the epoxidation of docosapentaenoic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods

Industrial production of (+/-)10(11)-Epoxy-docosapentaenoic acid may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.

化学反应分析

Types of Reactions

(+/-)10(11)-Epoxy-docosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dihydroxy derivatives.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the epoxide ring.

Major Products

Dihydroxy derivatives: Formed through oxidation.

Diols: Formed through reduction.

Substituted derivatives: Formed through nucleophilic substitution.

科学研究应用

(+/-)10(11)-Epoxy-docosapentaenoic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex bioactive molecules.

Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.

作用机制

The mechanism of action of (+/-)10(11)-Epoxy-docosapentaenoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to and activates peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammation.

Pathways: It modulates the expression of genes involved in anti-inflammatory responses and lipid metabolism, leading to its beneficial effects on cardiovascular health and inflammation.

相似化合物的比较

(+/-)10(11)-Epoxy-docosapentaenoic acid is unique compared to other epoxy fatty acids due to its specific structure and biological activity. Similar compounds include:

Epoxy-eicosapentaenoic acid (EpEPA): Another epoxy fatty acid with anti-inflammatory properties.

Epoxy-docosahexaenoic acid (EpDHA): Known for its neuroprotective effects.

Epoxy-linoleic acid (EpLA): Involved in skin health and barrier function.

Each of these compounds has distinct biological activities and applications, highlighting the uniqueness of (+/-)10(11)-Epoxy-docosapentaenoic acid in scientific research and potential therapeutic uses.

生物活性

(+/-)10(11)-EpDPA, or (+/-)10(11)-epoxy-docosapentaenoic acid, is a bioactive lipid derived from docosahexaenoic acid (DHA). This compound has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and pain modulation. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C22H34O3

- Molecular Weight : 342.51 g/mol

- Structure : Characterized by an epoxide group formed through the epoxidation of the double bond between the 10th and 11th carbon atoms of docosapentaenoic acid.

Research indicates that this compound may exert its biological effects primarily through:

- Anti-inflammatory Properties : The compound modulates inflammatory responses by interacting with various signaling pathways. It is hypothesized that the epoxide group plays a crucial role in reducing inflammation and pain in both inflammatory and neuropathic pain models .

- Anti-angiogenic Effects : There is evidence suggesting that this compound may inhibit angiogenesis, which is the formation of new blood vessels. This property could have implications in cancer therapy, where controlling blood supply to tumors is critical.

Biological Activities

The compound has been studied for various biological activities:

- Anti-inflammatory Effects : Studies demonstrate that this compound can significantly reduce markers of inflammation in animal models. For example, it has been shown to alleviate pain and inflammation in models of arthritis and neuropathic pain .

- Neuroprotective Properties : Research indicates that this compound protects against neurodegeneration induced by inflammatory cytokines. It enhances neurogenesis and reduces apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Pain Relief : The compound exhibits antihyperalgesic activity, making it a candidate for managing chronic pain conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (+/-)16(17)-Epoxy-docosapentaenoic acid | Epoxidation at 16th and 17th carbons | Similar anti-inflammatory properties |

| (+/-)14(15)-Epoxy-eicosatrienoic acid | Derived from eicosatrienoic acid | Potent vasodilatory effects |

| 7(8)-Epoxy-docosapentaenoic acid | Epoxidation at 7th and 8th carbons | Vascular effects, less studied |

The unique epoxide configuration of this compound contributes to its distinct biological activities compared to other similar compounds.

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

- Study on Inflammatory Pain Models : A study demonstrated that administration of this compound significantly reduced pain scores in animal models of inflammatory pain compared to control groups. The reduction was attributed to decreased levels of pro-inflammatory cytokines .

- Neuroprotective Effects in vitro : In human hippocampal neuron cultures, treatment with this compound led to increased cell viability and reduced apoptosis when exposed to inflammatory cytokines (IL-1β, IL-6). This suggests a protective role against inflammation-induced neurodegeneration .

属性

IUPAC Name |

(4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZNJWZRJUGQCW-VABGYXHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348088 | |

| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895127-65-8 | |

| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The study identifies (±)10(11)-EpDPA as a significantly reduced metabolite in the context of diabetic nephropathy. What is the potential significance of this finding for future research and therapeutic development?

A1: The study highlights a decrease in (±)10(11)-EpDPA levels alongside the downregulation of linoleic acid metabolism and fatty-acid β-oxidation pathways in diabetic nephropathy []. This suggests a possible link between (±)10(11)-EpDPA and the progression of the disease. Further research is needed to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。